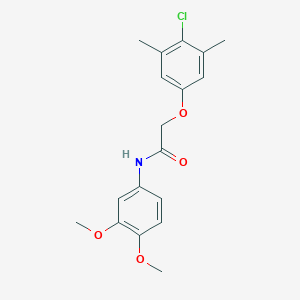
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as PD173074, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. PD173074 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide exerts its anti-cancer effects by selectively inhibiting the activity of FGFR tyrosine kinase, which is overexpressed in many types of cancer cells. FGFR signaling plays a crucial role in cancer cell proliferation, survival, and angiogenesis. By inhibiting FGFR activity, this compound disrupts these processes and induces cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer effects in vitro and in vivo. In cell-based assays, this compound inhibits the proliferation and survival of cancer cells in a dose-dependent manner. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a potent and selective inhibitor of FGFR tyrosine kinase, making it a valuable tool for studying the role of FGFR signaling in cancer biology. However, this compound has some limitations for use in lab experiments. It is a small molecule inhibitor that requires careful optimization of dosing and delivery to achieve optimal efficacy. Additionally, this compound may have off-target effects on other kinases, which can complicate interpretation of experimental results.
未来方向
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications in cancer treatment. Future research directions for this compound include:
1. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
2. Development of novel drug delivery strategies to optimize the pharmacokinetics and tissue distribution of this compound.
3. Investigation of the role of FGFR signaling in other diseases, such as cardiovascular and metabolic disorders.
4. Identification of biomarkers that can predict the response to this compound and guide patient selection for therapy.
5. Exploration of combination therapies that can enhance the anti-cancer effects of this compound.
合成方法
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-chlorophenol with 3,4-dimethoxyaniline to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR signaling has been implicated in the development and progression of various types of cancer, including breast, lung, prostate, and bladder cancer. This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-7-14(8-12(2)18(11)19)24-10-17(21)20-13-5-6-15(22-3)16(9-13)23-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUBCRTYCKFCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975643 |
Source


|
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6023-13-8 |
Source


|
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)

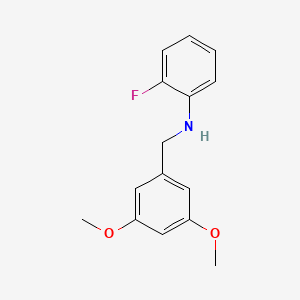

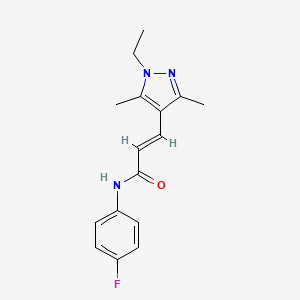
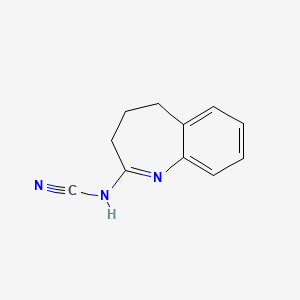
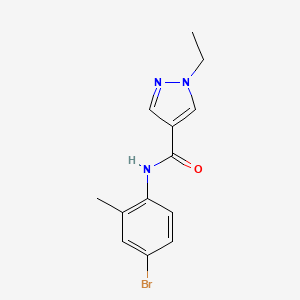
![{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5731046.png)
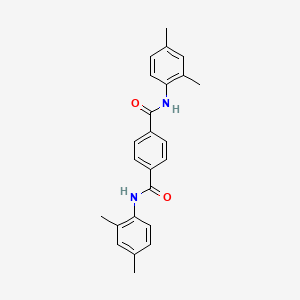
![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5731060.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)

![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)